molecular formula C6H15NO3 B2359590 2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol CAS No. 5038-17-5

2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol

Cat. No.: B2359590
CAS No.: 5038-17-5
M. Wt: 149.19
InChI Key: AVUHPLVMRYGTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol is a chemical compound with the molecular formula C6H15NO3. It is an amino alcohol that features both hydroxyl and amino functional groups, making it a versatile compound in various chemical reactions and applications. This compound is often used as an intermediate in organic synthesis and has applications in the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol can be synthesized through the reaction of ethylenediamine with ethylene oxide. The reaction typically involves heating the mixture of ethylenediamine and ethylene oxide under controlled conditions to produce the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and precise temperature control to maintain the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Ethers or esters.

Scientific Research Applications

2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol involves its functional groups. The hydroxyl groups can form hydrogen bonds, while the amino group can participate in nucleophilic attacks. These interactions enable the compound to act as a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol is unique due to the presence of both hydroxyl and amino functional groups, which provide it with versatile reactivity and a wide range of applications in various fields.

Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3/c8-3-1-7-2-5-10-6-4-9/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUHPLVMRYGTHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.